molecular formula C8H16ClF2N B1485327 (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride CAS No. 2098017-24-2

(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Cat. No. B1485327
CAS RN: 2098017-24-2
M. Wt: 199.67 g/mol
InChI Key: UQWPHBIECQXLPT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16ClF2N/c1-7(6-12)4-3-5-8(7,9)10;/h3-6,12H2,1-2H3;1H . This indicates that the compound has a cyclohexyl ring with two fluorine atoms attached to the same carbon atom, a methyl group, and a methanamine group.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.

Scientific Research Applications

Analytical Methodologies and Biological Activities

  • Analytical Characterization of Psychoactive Substances : De Paoli et al. (2013) analyzed three psychoactive arylcyclohexylamines, providing a method for their determination in biological matrices. Such methodologies might be relevant for studying the pharmacokinetics of "(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride" in biological systems (De Paoli et al., 2013).

  • Synthesis and Biological Activity : Aghekyan et al. (2013) and others have focused on synthesizing new derivatives of related compounds and evaluating their biological activity. This research is crucial for understanding the potential therapeutic applications of new chemical entities (Aghekyan et al., 2013).

Photocytotoxicity and Cellular Imaging

  • Iron(III) Complexes for Photocytotoxicity : Basu et al. (2014) synthesized iron(III) complexes that showed unprecedented photocytotoxicity in red light to various cell lines by apoptosis, generating reactive oxygen species. This study highlights the potential use of related chemical structures in photodynamic therapy and cellular imaging (Basu et al., 2014).

Drug Synthesis and Characterization

  • Improved Industrial Synthesis of Pharmaceuticals : Vukics et al. (2002) reported on the improved industrial synthesis of sertraline hydrochloride, demonstrating the importance of novel synthetic routes for pharmaceutical manufacturing. The research on "(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride" could similarly contribute to the development of new synthesis pathways for related compounds (Vukics et al., 2002).

Material Science and Catalysis

  • Selective Solvent Interactions : Gerig (2005) investigated selective solvent interactions in fluorous reaction systems, which could inform the solvent selection and reaction conditions for the synthesis or application of "(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride" in chemical reactions or material science applications (Gerig, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2,2-difluoro-1-methylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-7(6-11)4-2-3-5-8(7,9)10;/h2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWPHBIECQXLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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